N-butan-2-yl-2,3-dichlorobenzamide
Description
N-Butan-2-yl-2,3-dichlorobenzamide is a benzamide derivative featuring a secondary alkyl chain (butan-2-yl) attached to the amide nitrogen and two chlorine atoms at the 2- and 3-positions of the benzoyl ring. This compound is structurally characterized by its electron-withdrawing chlorine substituents and sterically demanding butan-2-yl group, which influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
N-butan-2-yl-2,3-dichlorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c1-3-7(2)14-11(15)8-5-4-6-9(12)10(8)13/h4-7H,3H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJHCLSONVIVKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(C(=CC=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butan-2-yl-2,3-dichlorobenzamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with butan-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, the purification steps are scaled up using industrial chromatography techniques or crystallization methods .
Chemical Reactions Analysis
Types of Reactions
N-butan-2-yl-2,3-dichlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The dichlorinated benzene ring can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The butan-2-yl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Substitution: Formation of substituted benzamides.
Reduction: Formation of N-butan-2-yl-2,3-dichloroaniline.
Oxidation: Formation of 2,3-dichlorobenzoyl butanoic acid.
Scientific Research Applications
N-butan-2-yl-2,3-dichlorobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-butan-2-yl-2,3-dichlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Structural and Electronic Differences
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Substituents : Contains a hydroxyl group and a methyl group on the benzoyl ring, along with a branched N-(2-hydroxy-1,1-dimethylethyl) chain.
- Key Properties :
- The hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents.
- The methyl group introduces electron-donating effects, contrasting with the electron-withdrawing chlorine in the target compound.
- The N,O-bidentate directing group facilitates metal-catalyzed C–H bond functionalization, a feature absent in N-butan-2-yl-2,3-dichlorobenzamide .
2-Chloro-N-(2,3-dichlorophenyl)benzamide
- Substituents : Three chlorine atoms (two on the phenyl ring, one on the benzoyl ring).
- Key Properties :
- Increased molecular weight (due to three Cl atoms) compared to the target compound.
- Stronger intermolecular halogen bonding, leading to higher melting points and crystalline stability .
N-tert-Butyl-2,3-dichlorobenzamide
- Substituents : A tert-butyl group instead of butan-2-yl.
- Similar dichloro substitution pattern but distinct solubility profiles due to differences in alkyl chain branching .
Physicochemical and Functional Comparisons
Research Findings and Implications
- Hydrogen Bonding vs. Halogen Bonding : The hydroxyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide promotes hydrogen bonding, whereas chlorine substituents in the target compound and 2-Chloro-N-(2,3-dichlorophenyl)benzamide favor halogen bonding, impacting crystal packing and thermal stability .
- Alkyl Chain Effects : The butan-2-yl group in the target compound balances steric bulk and flexibility, unlike the rigid tert-butyl group in its analog, which may hinder interactions in catalytic systems .
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